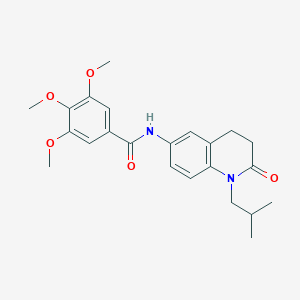

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide, also known as IBT, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. IBT is a synthetic compound that can be synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Applications De Recherche Scientifique

1. Application in Tumor Proliferation Imaging N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide, also referred to as 18F-ISO-1, has been evaluated for its potential in imaging tumor proliferation. In a study involving patients with lymphoma, breast cancer, and head and neck cancer, 18F-ISO-1 demonstrated significant correlation with tumor proliferation markers like Ki-67. This suggests its usefulness in assessing the proliferative status of solid tumors through PET imaging (Dehdashti et al., 2013).

2. Role in Directed C-H Bond Activation The compound's derivative, N-methoxybenzamide, has been utilized in Rh(III)-catalyzed oxidative olefination, which involves directed C-H bond activation. This process is mild, practical, selective, and high-yielding, showing its potential in chemical synthesis and pharmaceutical applications (Rakshit et al., 2011).

3. Synthesis of Isoquinolin-1-(2H)-ones Research has demonstrated the synthesis of 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones using a derivative of the compound. This photostimulated process is significant in the field of organic chemistry, particularly in the synthesis of complex molecules (Guastavino et al., 2006).

4. Pharmacological Studies Studies have explored the pharmacological effects of derivatives of this compound, showing significant beta-adrenoreceptor activity. These findings have implications in the development of new pharmacological agents with potential therapeutic applications (Miller et al., 1976).

5. Application in Radioligand Binding Studies Methoxylated tetrahydroisoquinoliniums derived from derivatives of the compound have been synthesized and evaluated for their affinity in apamin-sensitive binding sites. This research is crucial in understanding and developing agents targeting specific neural receptors (Graulich et al., 2006).

Mécanisme D'action

Target of Action

The primary targets of the compound are yet to be identified. The compound is structurally related to other molecules that have shown significant biological activities , suggesting potential interactions with cellular targets

Mode of Action

The exact mode of action of the compound is currently unknown. Structurally similar compounds have been reported to induce apoptosis in cancer cells This suggests that the compound might interact with its targets to trigger programmed cell death

Biochemical Pathways

The compound may affect various biochemical pathways based on its potential apoptotic activity . Apoptosis involves a series of biochemical events leading to characteristic cell changes and death. These changes include blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation. More research is needed to understand the specific pathways affected by this compound.

Pharmacokinetics

The compound’s molecular weight suggests it may have suitable properties for oral bioavailability, as molecules under 500 Da are generally well-absorbed Further pharmacokinetic studies are necessary to determine these properties.

Result of Action

Based on the potential apoptotic activity , the compound may lead to cell death in targeted cells This could result in the reduction of tumor size in the context of cancer treatment

Propriétés

IUPAC Name |

3,4,5-trimethoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-14(2)13-25-18-8-7-17(10-15(18)6-9-21(25)26)24-23(27)16-11-19(28-3)22(30-5)20(12-16)29-4/h7-8,10-12,14H,6,9,13H2,1-5H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUWWYLRWNSIOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-S-(2-((3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2766720.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2766721.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2766722.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766728.png)

![3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2766732.png)

![5-[(2,4-dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2766733.png)

![[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol](/img/structure/B2766736.png)